molecular formula C21H30O3 B13442930 3,17,17-Trimethoxy-estra-1,3,5(10)-triene

3,17,17-Trimethoxy-estra-1,3,5(10)-triene

Cat. No.: B13442930
M. Wt: 330.5 g/mol
InChI Key: GFEOSUPYTYBRND-ZRNYENFQSA-N
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Description

3,17,17-Trimethoxy-estra-1,3,5(10)-triene is a synthetic organic compound that belongs to the class of estrogens. Estrogens are steroid hormones that play a crucial role in the regulation of the reproductive system and secondary sexual characteristics. This compound is characterized by the presence of three methoxy groups attached to the steroid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,17,17-Trimethoxy-estra-1,3,5(10)-triene typically involves multiple steps, starting from a suitable steroid precursor. Common synthetic routes may include:

    Methoxylation: Introduction of methoxy groups at specific positions on the steroid backbone using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.

    Cyclization: Formation of the triene structure through cyclization reactions, often involving the use of strong acids or bases.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions

3,17,17-Trimethoxy-estra-1,3,5(10)-triene can undergo various chemical reactions, including:

    Oxidation: Conversion of methoxy groups to hydroxyl groups or other functional groups using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of double bonds or carbonyl groups using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Replacement of methoxy groups with other substituents using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce saturated compounds.

Scientific Research Applications

3,17,17-Trimethoxy-estra-1,3,5(10)-triene has various applications in scientific research, including:

    Chemistry: Used as a model compound for studying the reactivity and properties of estrogens.

    Biology: Investigated for its effects on cellular processes and hormone receptor interactions.

    Medicine: Explored for potential therapeutic applications in hormone replacement therapy and cancer treatment.

    Industry: Utilized in the synthesis of other steroidal compounds and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,17,17-Trimethoxy-estra-1,3,5(10)-triene involves binding to estrogen receptors in target tissues. This binding activates specific signaling pathways that regulate gene expression and cellular functions. The compound’s effects are mediated through interactions with molecular targets such as DNA, RNA, and proteins.

Comparison with Similar Compounds

Similar Compounds

    Estradiol: A natural estrogen with similar structural features but lacking methoxy groups.

    Ethinylestradiol: A synthetic estrogen used in oral contraceptives, differing in the presence of an ethinyl group.

    Mestranol: Another synthetic estrogen with a methoxy group at the 3-position.

Uniqueness

3,17,17-Trimethoxy-estra-1,3,5(10)-triene is unique due to the presence of three methoxy groups, which may influence its reactivity, binding affinity, and biological activity compared to other estrogens.

Properties

Molecular Formula

C21H30O3

Molecular Weight

330.5 g/mol

IUPAC Name

(8R,9S,13S,14S)-3,17,17-trimethoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene

InChI

InChI=1S/C21H30O3/c1-20-11-9-17-16-8-6-15(22-2)13-14(16)5-7-18(17)19(20)10-12-21(20,23-3)24-4/h6,8,13,17-19H,5,7,9-12H2,1-4H3/t17-,18-,19+,20+/m1/s1

InChI Key

GFEOSUPYTYBRND-ZRNYENFQSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2(OC)OC)CCC4=C3C=CC(=C4)OC

Canonical SMILES

CC12CCC3C(C1CCC2(OC)OC)CCC4=C3C=CC(=C4)OC

Origin of Product

United States

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